3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide - 483993-01-7

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Catalog Number: EVT-3116403
CAS Number: 483993-01-7
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Formation of the Tetrazole Ring: A common method for tetrazole synthesis is the [3+2] cycloaddition reaction of an organic nitrile with an azide source like sodium azide []. In this case, a suitable nitrile precursor could react with sodium azide to form the 2H-tetrazol-5-yl moiety.
  • Step 2: Coupling Reactions: The resulting tetrazole intermediate could then undergo coupling reactions with appropriately substituted phenyl rings to introduce the 4-methoxyphenyl and 4-methylphenyl substituents. This could be achieved using reactions like Suzuki coupling [] or Buchwald-Hartwig amination [], depending on the specific synthetic route chosen.
Molecular Structure Analysis
  • Planarity: The tetrazole and amide groups tend to adopt planar conformations due to resonance stabilization [].
  • Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, potentially leading to intermolecular interactions that influence the compound's physical properties [].

Losartan (DuP 753)

Compound Description: Losartan (DuP 753) is a well-known nonpeptide angiotensin II receptor antagonist. It is used in the treatment of hypertension due to its ability to block the binding of angiotensin II to the AT1 receptor. []

Relevance: Losartan shares a significant structural similarity with the target compound, particularly the presence of the 2-(2H-tetrazol-5-yl)biphenyl moiety. The key difference lies in the replacement of the terminal phenyl ring in losartan with a cycloalkenyl ring in the target compound. This modification was investigated to study its impact on binding affinity to AT1 receptors. [] The study highlights the importance of the rigid 2'-tetrazolylbiphenyl moiety for AT1 receptor binding, a feature shared by both Losartan and the target compound. []

Losartan Carboxyl Metabolite

Compound Description: This compound is the active metabolite of Losartan, formed through the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxyl group. This metabolic conversion is known to increase the compound's binding affinity for AT1 receptors. []

Relevance: The Losartan Carboxyl Metabolite, similar to Losartan, shares the core 2-(2H-tetrazol-5-yl)biphenyl structure with the target compound. The study emphasizes the influence of the 5-carboxyimidazole group on binding affinity. [] Though the target compound possesses a propanamide linker instead of the imidazole found in Losartan and its metabolite, the study's findings on the structural features impacting AT1 receptor binding remain relevant. []

N-(Biphenylylmethyl)imidazole Derivatives

Compound Description: This refers to a series of compounds that serve as a basis for comparison in a study investigating the structure-activity relationship of angiotensin II receptor antagonists. These compounds, like losartan, feature an N-(biphenylylmethyl)imidazole core structure. []

Relevance: The N-(biphenylylmethyl)imidazole derivatives, along with losartan, highlight the significance of the biphenyl system and the tetrazole group in the target compound for AT1 receptor binding. [] The study systematically altered the terminal phenyl ring in this series, providing insights into the impact of ring size, lipophilicity, and electron density on receptor binding affinity. These findings are relevant to understanding the structure-activity relationships of the target compound. []

N-[[4-[2-(2H-Tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole Derivatives

Compound Description: This series of compounds represents the novel nonpeptide angiotensin II receptor antagonists synthesized and studied to understand the structural requirements for AT1 receptor binding. These compounds were designed with varying cycloalkenyl ring sizes and substituents on the imidazole ring. []

Relevance: The N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives are directly related to the target compound, sharing the presence of a cycloalkenyl ring linked to a phenyl ring bearing a tetrazole group. The key difference is the presence of an imidazole ring instead of the propanamide linker in the target compound. [] These compounds were synthesized to investigate the effect of replacing the terminal phenyl ring in losartan with cycloalkenyls, a modification also seen in the target compound. []

Bisartan (BV6)

Compound Description: Bisartan (BV6) is a vasoconstrictor drug that acts as an antagonist of the angiotensin II receptor, similar to Losartan. It is a potential therapeutic agent for hypertension and possibly COVID-19. []

Relevance: Bisartan, much like the target compound and Losartan, contains a tetrazole ring linked to a biphenyl system. [] This recurring structural motif points towards its importance for the antagonistic activity against the angiotensin II receptor. The research on Bisartan emphasizes the use of hybrid organic-inorganic semiconductors (HOIS) for its detection, which may also be relevant for the detection and study of other structurally similar compounds, like the target compound, in biological samples. []

Properties

CAS Number

483993-01-7

Product Name

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Molecular Formula

C18H19N5O2

Molecular Weight

337.383

InChI

InChI=1S/C18H19N5O2/c1-12-3-7-14(8-4-12)19-18(24)16(17-20-22-23-21-17)11-13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)

InChI Key

VQFQXTGNWGCRED-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.